molecular formula C13H17NS B13317955 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane

3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B13317955
M. Wt: 219.35 g/mol
InChI Key: ZRNACQREEIWUAE-UHFFFAOYSA-N
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Description

3-(Phenylsulfanyl)-8-azabicyclo[321]octane is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by regioselective cleavage of the obtained tricyclo[3.2.1.02.7]octan-3-one intermediate . Another approach includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. This compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: A structurally similar compound with different functional groups.

    Tricyclo[3.2.1.02.7]octane: Another related compound with a more complex ring system.

Uniqueness

3-(Phenylsulfanyl)-8-azabicyclo[3.2.1]octane is unique due to its phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications.

Properties

Molecular Formula

C13H17NS

Molecular Weight

219.35 g/mol

IUPAC Name

3-phenylsulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17NS/c1-2-4-12(5-3-1)15-13-8-10-6-7-11(9-13)14-10/h1-5,10-11,13-14H,6-9H2

InChI Key

ZRNACQREEIWUAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=CC=C3

Origin of Product

United States

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